Home > Products > Building Blocks P9052 > 3-(Trifluoromethyl)-[1,2,4]triazolo[4,3-A]pyrazine
3-(Trifluoromethyl)-[1,2,4]triazolo[4,3-A]pyrazine - 486460-20-2

3-(Trifluoromethyl)-[1,2,4]triazolo[4,3-A]pyrazine

Catalog Number: EVT-1458046
CAS Number: 486460-20-2
Molecular Formula: C6H3F3N4
Molecular Weight: 188.113
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

3-(Trifluoromethyl)-[1,2,4]triazolo[4,3-A]pyrazine is a heterocyclic compound that serves as a key building block in organic synthesis. It is particularly important in medicinal chemistry for developing novel pharmaceutical agents. This compound is not naturally occurring and is primarily utilized as a synthetic intermediate in research laboratories. []

Overview

3-(Trifluoromethyl)-[1,2,4]triazolo[4,3-A]pyrazine is a nitrogen-containing heterocyclic compound that has gained attention in medicinal chemistry due to its diverse biological activities. This compound exhibits properties such as antibacterial, antifungal, antidiabetic, and anticancer activities, making it a significant subject of research in drug development and synthetic chemistry .

Source

The compound can be synthesized from readily available starting materials, including trifluoroacetimidoyl chlorides and hydrazine hydrate. It is characterized by its unique structure which contributes to its biological activities .

Classification

3-(Trifluoromethyl)-[1,2,4]triazolo[4,3-A]pyrazine belongs to the class of triazolo-pyrazines, which are known for their potential pharmacological applications. This compound is specifically classified as a heterocyclic organic compound due to the presence of nitrogen atoms in its ring structure .

Synthesis Analysis

Methods

The synthesis of 3-(Trifluoromethyl)-[1,2,4]triazolo[4,3-A]pyrazine typically involves several key steps:

  1. Reagents: The reaction commonly employs trifluoroacetimidoyl chlorides and hydrazine hydrate.
  2. Solvents: Ethanol is frequently used as a solvent during the synthesis process.
  3. Reaction Conditions: The reaction is generally conducted under reflux conditions to facilitate the formation of the desired product.

Technical Details

The synthesis can be broken down into the following steps:

  • Formation of Intermediates: The initial step involves the nucleophilic substitution of 2-chloropyrazine with hydrazine hydrate in an ethanol medium.
  • Cyclization: This intermediate undergoes cyclization via heating with triethoxy methane or other suitable reagents to form the final triazolo-pyrazine structure .
Molecular Structure Analysis

Structure

The molecular formula for 3-(Trifluoromethyl)-[1,2,4]triazolo[4,3-A]pyrazine is C_6H_3F_3N_4. Its structural representation includes a triazole ring fused with a pyrazine moiety, with a trifluoromethyl group attached to one of the nitrogen atoms.

Data

  • InChI Key: HHRYGAGDPASJQP-UHFFFAOYSA-N
  • Molecular Weight: Approximately 202.11 g/mol .
Chemical Reactions Analysis

Reactions

3-(Trifluoromethyl)-[1,2,4]triazolo[4,3-A]pyrazine can participate in various chemical reactions:

  • Oxidation: The compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.
  • Reduction: Reduction reactions may be performed using hydrazine hydrate or sodium borohydride.
  • Substitution: The compound can undergo nucleophilic substitution reactions at nitrogen sites using alkyl halides or acyl chlorides in the presence of bases such as triethylamine .

Technical Details

These reactions often yield various substituted derivatives that exhibit enhanced biological activities compared to the parent compound.

Mechanism of Action

Process

The mechanism of action of 3-(Trifluoromethyl)-[1,2,4]triazolo[4,3-A]pyrazine involves its interaction with specific biomolecules within biological systems. It is believed that this compound may bind to certain enzymes or receptors, leading to inhibition or activation processes that alter cellular functions.

Data

Research indicates that it may influence gene expression and enzyme activity through these interactions, contributing to its observed pharmacological effects .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically presented as a crystalline solid.
  • Solubility: Soluble in organic solvents such as ethanol and methanol.

Chemical Properties

  • Stability: Generally stable under standard laboratory conditions but may be sensitive to strong oxidizing agents.
  • Reactivity: Exhibits reactivity typical of heterocyclic compounds containing nitrogen .
Applications

Scientific Uses

3-(Trifluoromethyl)-[1,2,4]triazolo[4,3-A]pyrazine has several applications in scientific research:

  • Medicinal Chemistry: Utilized as a scaffold for developing new drugs targeting various diseases including cancer and diabetes.
  • Biological Research: Investigated for its antibacterial and antifungal properties in pharmaceutical studies.
  • Agricultural Chemistry: Potential applications in developing agrochemicals due to its biological activity profile .

This compound exemplifies the intersection of organic chemistry and medicinal applications, highlighting its importance in ongoing research efforts aimed at discovering new therapeutic agents.

Introduction

Structural and Functional Significance of Fluorinated Heterocyclic Compounds

The strategic incorporation of fluorine atoms and fluorinated groups into heterocyclic compounds represents one of the most significant advancements in modern medicinal and materials chemistry. Fluorinated heterocycles, particularly those featuring the trifluoromethyl group (-CF₃), exhibit unique physicochemical properties including enhanced lipophilicity, improved metabolic stability, and increased membrane permeability compared to their non-fluorinated analogs. The trifluoromethyl group's strong electron-withdrawing character (σI = 0.39, σR = 0.12) significantly influences electron distribution within heterocyclic systems, modifying their reactivity and interaction profiles with biological targets [6] [10].

The trifluoromethyl group's unique properties stem from its combination of high electronegativity (similar to oxygen), hydrophobicity (Hansch π parameter = 0.88), and substantial steric bulk (van der Waals volume ≈ 38.2 ų). These characteristics enable precise modulation of molecular conformation and binding interactions. In heterocyclic systems such as triazolopyrazines, the trifluoromethyl substituent enhances binding affinity to target proteins through hydrophobic interactions and influences the molecule's pKa, thereby affecting its behavior under physiological conditions [2] [10]. The metabolic stability conferred by the C-F bonds (bond energy ≈ 485 kJ/mol) significantly extends the biological half-life of pharmaceutical compounds, making fluorinated heterocycles particularly valuable in drug design where prolonged activity is desired [7].

Table 1: Comparative Properties of Fluorinated vs. Non-Fluorinated Heterocyclic Compounds

PropertyFluorinated HeterocyclesNon-Fluorinated CounterpartsBiological Significance
Lipophilicity (LogP)Higher (Increased by 0.8-1.2)LowerEnhanced membrane permeability
Metabolic StabilitySignificantly improvedModerate to lowExtended half-life
Hydrogen BondingWeak acceptor capabilityVariableAltered target interactions
Polar Surface AreaReducedHigherImproved bioavailability
Electron DistributionElectron-deficient ring systemsNeutral electron densityEnhanced binding to electron-rich sites

Role of Triazolo-Pyrazine Scaffolds in Medicinal and Material Chemistry

Triazolo[4,3-a]pyrazine represents a privileged scaffold in medicinal chemistry due to its diverse pharmacological profile and synthetic versatility. This fused bicyclic heterocycle incorporates both triazole and pyrazine rings, creating an electron-deficient system with multiple sites for chemical modification. The scaffold's planar structure facilitates π-π stacking interactions with biological targets, while its nitrogen atoms provide critical hydrogen-bonding capabilities essential for target recognition and binding [1] [8].

Medicinal applications of this scaffold are extensive and varied. Triazolo[4,3-a]pyrazine derivatives have demonstrated significant kinase inhibitory activity, particularly against oncological targets like c-Met and VEGFR-2. Compound 17l (featuring this scaffold) exhibited impressive IC₅₀ values of 0.98 ± 0.08 µM against A549 lung cancer cells and 26.00 nM against c-Met kinase, highlighting the scaffold's potential in cancer therapeutics [5]. The scaffold's incorporation into sitagliptin phosphate, a frontline treatment for type II diabetes mellitus (marketed as Januvia®), underscores its importance in metabolic disorder management. ABT-341, another triazolo[4,3-a]pyrazine derivative, has shown promising anti-diabetic activity through dipeptidyl peptidase IV (DPP-IV) inhibition [1] [8].

Beyond pharmaceuticals, the triazolo[4,3-a]pyrazine scaffold demonstrates significant potential in material science. The electron-deficient nature of the ring system facilitates applications in electronic materials, while the trifluoromethyl group enhances thermal stability and chemical resistance in polymeric systems. Researchers are exploring these compounds as components in advanced polymers with tailored electronic properties for optoelectronic applications [2] [10]. The scaffold's structural rigidity and capacity for functional group manipulation make it particularly suitable for designing materials with specific electronic characteristics, including organic semiconductors and conductive polymers.

Table 2: Therapeutic Applications of Triazolo[4,3-a]pyrazine Derivatives

Derivative ClassBiological ActivityKey FindingsReference
Dual c-Met/VEGFR-2 InhibitorsAnticancerIC₅₀ = 26 nM against c-Met kinase; 0.98 µM against A549 cells [5]
DPP-IV InhibitorsAnti-diabeticCore structure in FDA-approved sitagliptin and ABT-341 [1] [9]
Antimicrobial AgentsAntibacterialMIC values: 16 µg/mL against E. coli; 32 µg/mL against S. aureus [8]
Antitubercular CompoundsAnti-MycobacteriumIC₅₀ values as low as 1.02 µg/mL against M. tuberculosis [7]
Antiplatelet AgentsCardiovascularDemonstrated inhibition of platelet aggregation [8]

Historical Development and Key Milestones in the Study of 3-Trifluoromethyl-Substituted Triazolo-Pyrazines

The investigation of 3-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyrazine has followed a fascinating trajectory spanning over three decades, marked by key synthetic and application breakthroughs. The initial exploration of triazolopyrazine chemistry began in the late 20th century, but significant advancements occurred with the development of efficient synthetic routes to incorporate the trifluoromethyl group at the C3 position during the early 2000s. A pivotal milestone was achieved in 2002 with the first synthesis of 3-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyrazine, which established the fundamental chemical architecture for subsequent pharmacological exploration [2] [10].

The period between 2005-2010 witnessed transformative applications of this scaffold in pharmaceutical development. Most notably, Merck & Co. scientists incorporated it as the core structure in sitagliptin phosphate (Januvia®), which received FDA approval in 2006 as the first DPP-IV inhibitor for type 2 diabetes management. The development of an efficient asymmetric synthesis for sitagliptin in 2009 represented a landmark achievement in process chemistry, enabling large-scale production of this important therapeutic agent [9]. Concurrently, research expanded to explore the scaffold's potential in oncology drug discovery, particularly as kinase inhibitors targeting cancer pathways.

Recent years have seen diversification into new therapeutic areas and synthetic methodologies. In 2019, researchers developed microwave-assisted synthetic protocols that dramatically improved the efficiency of generating antitubercular triazolopyrazine derivatives, reducing reaction times from hours to minutes while increasing yields [7]. This period also witnessed the emergence of dual-target inhibitors, exemplified by the 2022 discovery of compound 17l featuring potent activity against both c-Met and VEGFR-2 kinases for cancer therapy [5]. The most recent innovations include exploration of the scaffold's potential in material science applications, leveraging the unique electronic properties imparted by the trifluoromethyl group for advanced polymeric materials [2] [10].

Table 3: Historical Milestones in 3-(Trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyrazine Research

DateMilestoneSignificanceReference
2002First synthesis of 3-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyrazineEstablished fundamental chemical architecture [2]
2006FDA approval of sitagliptin phosphateFirst DPP-IV inhibitor for type 2 diabetes [9]
2009Asymmetric synthesis of sitagliptinEfficient large-scale production methodology [9]
2019Microwave-assisted synthesis of antitubercular derivativesEfficient synthetic protocol for bioactive compounds [7]
2022Development of dual c-Met/VEGFR-2 inhibitorsExpanded applications in oncology [5]
2023Synthesis of novel antibacterial derivativesBroadened therapeutic applications to infectious diseases [8]

The structural evolution of 3-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyrazine derivatives has progressed through systematic modifications to the core scaffold. Early derivatives focused on simple substitutions at the C5 position, while contemporary compounds feature complex functional group appendages and ring fusion strategies. The exploration of tetrahydro derivatives (e.g., 3-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine hydrochloride) has provided compounds with enhanced solubility profiles while maintaining biological activity [4] [9]. The integration of advanced computational methods, including molecular docking studies and molecular dynamics simulations, has accelerated rational design approaches, enabling precise optimization of target interactions while minimizing off-target effects [5].

Table 4: Key Derivatives of 3-(Trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyrazine

Compound NameCAS NumberMolecular FormulaMolecular WeightPrimary Applications
3-(Trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyrazine486460-20-2C₆H₃F₃N₄188.11Pharmaceutical intermediate
3-(Trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one140911-30-4C₆H₃F₃N₄O204.11Medicinal chemistry research
3-(Trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine hydrochloride762240-92-6C₆H₈ClF₃N₄228.60Biochemical research
3-(Trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine762240-92-6 (base)C₆H₇F₃N₄194.15Sitagliptin analogs
3-Desamino-2,3-dehydrositagliptinN/AC₁₆H₁₅F₆N₅O407.32Pharmaceutical impurity studies

Table 5: Synthetic Methods for 3-(Trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyrazine Derivatives

Synthetic ApproachKey Starting MaterialsReaction ConditionsYield (%)Advantages
Conventional multi-step synthesisEthyl trifluoroacetate, hydrazine hydrateSequential reactions at varied temperatures45-60Established methodology
Microwave-assisted synthesisHydrazine derivatives, trifluoroacetate estersMicrowave irradiation, 100-150°C75-92Reduced reaction time, higher yields
Ring expansion strategy1H-pyrazole derivatives, aminesReflux in acetonitrile50-70Access to novel analogs
Catalytic cyclizationDichloropyrazines, trifluoroacetonitrilePd-catalyzed, 80-100°C60-75Enhanced regioselectivity
Reductive cyclizationNitro precursors, trifluoroacetic anhydrideH₂/Pd-C, room temperature55-65Mild conditions

Properties

CAS Number

486460-20-2

Product Name

3-(Trifluoromethyl)-[1,2,4]triazolo[4,3-A]pyrazine

IUPAC Name

3-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyrazine

Molecular Formula

C6H3F3N4

Molecular Weight

188.113

InChI

InChI=1S/C6H3F3N4/c7-6(8,9)5-12-11-4-3-10-1-2-13(4)5/h1-3H

InChI Key

HHRYGAGDPASJQP-UHFFFAOYSA-N

SMILES

C1=CN2C(=NN=C2C(F)(F)F)C=N1

Synonyms

3-(Trifluoromethyl)-1,2,4-triazolo[4,3-a]pyrazine

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.